molecular formula C17H14N2O3S B11790487 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid

5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid

Cat. No.: B11790487
M. Wt: 326.4 g/mol
InChI Key: TXLWXIBYZJMVOW-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminothiazole and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminothiazole ring, which is then coupled with a benzoic acid derivative. The benzyloxy group is introduced through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The benzyloxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

    5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.

    5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid: Features an ethoxy group in place of the benzyloxy group.

Uniqueness

5-(2-Aminothiazol-4-yl)-2-(benzyloxy)benzoic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C17H14N2O3S/c18-17-19-14(10-23-17)12-6-7-15(13(8-12)16(20)21)22-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,18,19)(H,20,21)

InChI Key

TXLWXIBYZJMVOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O

Origin of Product

United States

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